What is the CAS registry number for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
What is the CAS registry number for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
An In-Depth Technical Guide to N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Structural Identity, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of medicinal chemistry, the diarylmethylamine scaffold represents a privileged structural motif frequently utilized in the development of central nervous system (CNS) agents, antihistamines, and anti-mitotic compounds[1][2]. This whitepaper provides a comprehensive technical analysis of a specific, highly functionalized derivative: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide .
For researchers and drug development professionals requiring precise chemical identification, the CAS Registry Number for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is 1373233-45-4 [3]. This guide elucidates the core physicochemical properties, the causality behind its structural design, and a self-validating synthetic protocol for its preparation.
Chemical Identity & Structural Rationale
The molecule features a central methine carbon bonded to four distinct moieties: a 4-fluorophenyl group, a 4-methoxyphenyl group, a hydrogen atom, and an acetamide group. Each functional group serves a specific mechanistic purpose in drug design:
-
4-Fluorophenyl Group: The incorporation of fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. Furthermore, the highly electronegative fluorine atom modulates the lipophilicity (LogP) of the molecule, improving membrane permeability and enabling halogen-bonding interactions within target protein pockets[4].
-
4-Methoxyphenyl Group: This electron-donating group acts as a strong hydrogen-bond acceptor. It provides electronic diversity to the diaryl system, which is critical for orienting the molecule within asymmetric receptor binding sites.
-
Acetamide Moiety: Acetylation of the primary amine significantly reduces the basicity (pKa) of the molecule. In drug development, mitigating basicity is a primary strategy to reduce off-target hERG channel liabilities and improve the overall pharmacokinetic profile. The amide also serves as both a hydrogen-bond donor and acceptor.
Quantitative Data Summary
The following table summarizes the critical quantitative parameters of the compound[3]:
| Property | Value |
| Chemical Name | N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide |
| CAS Registry Number | 1373233-45-4 |
| Molecular Formula | C16H16FNO2 |
| Molecular Weight | 273.31 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Methoxy O, Fluorine) |
| Rotatable Bonds | 4 |
Pharmacophore Logic & Binding Visualization
To understand the utility of CAS 1373233-45-4 in drug discovery, we must visualize its pharmacophore. The asymmetric nature of the diarylmethylamine core allows it to fit into distinct hydrophobic pockets, while the acetamide acts as an anchor via polar interactions.
Caption: Pharmacophore binding model and target interactions for diarylmethylamine derivatives.
Experimental Protocol: Self-Validating Synthesis
Step 1: Oxime Condensation
-
Procedure: Dissolve (4-fluorophenyl)(4-methoxyphenyl)methanone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4 hours.
-
Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without causing degradation of the starting ketone. Ethanol provides a polar protic environment that stabilizes the transition state.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The ketone starting material is UV-active and non-polar; the resulting oxime will appear as a distinct, more polar spot. Do not proceed until the ketone spot is completely consumed.
Step 2: Reduction to Primary Amine
-
Procedure: Dissolve the crude oxime in a mixture of glacial acetic acid and ethanol (1:1). Slowly add activated Zinc dust (5.0 eq) at 0°C. Stir at room temperature for 12 hours. Filter through a Celite pad to remove zinc salts, concentrate, and perform an acid-base extraction to isolate the free amine.
-
Causality: The Zn/AcOH system provides a mild, single-electron transfer reduction pathway that selectively reduces the N-O bond and the C=N double bond without defluorinating the aromatic ring (a common risk with aggressive Pd/C hydrogenation).
-
Self-Validation: Analyze the intermediate via 1H-NMR (CDCl3). The disappearance of the broad oxime -OH peak (~9.0 ppm) and the appearance of a sharp singlet integrating for 1H around 5.1 ppm (the benzylic methine proton) confirms successful reduction.
Step 3: N-Acetylation
-
Procedure: Dissolve the primary amine in anhydrous dichloromethane (DCM) at 0°C. Add pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (1.2 eq). Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3.
-
Causality: Pyridine acts as both an acid scavenger (neutralizing the acetic acid byproduct) and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acetylation of the sterically hindered diarylmethylamine.
-
Self-Validation: Final 1H-NMR must show a new sharp singlet at ~2.0 ppm integrating for 3H (the acetyl methyl group) and an amide N-H doublet at ~6.2 ppm. LC-MS should confirm the target mass of [M+H]+ = 274.3.
Synthetic Workflow Visualization
Caption: Step-by-step synthetic workflow for CAS 1373233-45-4 with validation checkpoints.
Conclusion
N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS 1373233-45-4) is a highly specialized building block that exemplifies modern medicinal chemistry principles. By balancing lipophilicity (fluorine), electronic density (methoxy), and basicity (acetamide), it serves as an ideal starting point or intermediate for targeted drug discovery programs. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of this compound for downstream biological assays.
References
-
National Center for Biotechnology Information (PMC). "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions". nih.gov. URL:[Link]
-
MDPI. "Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent". mdpi.com. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. evitachem.com [evitachem.com]
